molecular formula C6H8N2O8 B13589940 Isoidide dinitrate CAS No. 575-86-0

Isoidide dinitrate

Cat. No.: B13589940
CAS No.: 575-86-0
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoidide dinitrate is synthesized through the nitration of isosorbide, a derivative of sorbitol. The process involves the reaction of isosorbide with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the rate of nitration and prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where isosorbide is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then neutralized, and the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Isoidide dinitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isoidide dinitrate has a wide range of applications in scientific research:

Mechanism of Action

Isoidide dinitrate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscles. The reduction in vascular resistance decreases the workload on the heart and improves blood flow .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its balanced profile of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms, including oral tablets and transdermal patches, adds to its versatility .

Properties

CAS No.

575-86-0

Molecular Formula

C6H8N2O8

Molecular Weight

236.14 g/mol

IUPAC Name

[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

MOYKHGMNXAOIAT-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.